4-Furfurylthio-2-pentanone

描述

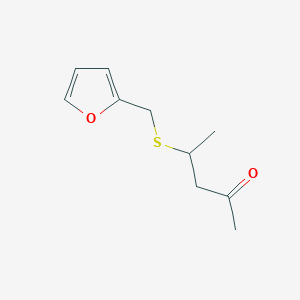

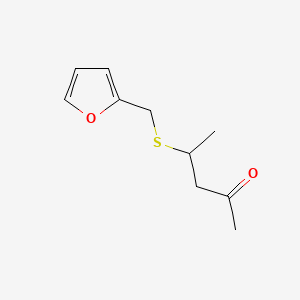

Structure

3D Structure

属性

IUPAC Name |

4-(furan-2-ylmethylsulfanyl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNKNKANRUMCNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)SCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40870148 | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; meaty aroma | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

288.00 to 289.00 °C. @ 760.00 mm Hg | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Insoluble in fat, 50% soluble in ethanol (in ethanol) | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.088-1.096 | |

| Record name | 4-((2-Furanmethyl)thio]-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1016/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

180031-78-1 | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180031-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Furfurylthio-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180031781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40870148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FURFURYLTHIO-2-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5N093JFRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-[(2-Furanylmethyl)thio]-2-pentanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

"4-Furfurylthio-2-pentanone" natural occurrence in roasted coffee

An In-Depth Technical Guide on the Natural Occurrence of 4-Furfurylthio-2-pentanone in Roasted Coffee

The Chemical Symphony of Coffee Aroma

The characteristic aroma of roasted coffee is one of the most complex and appreciated sensory experiences in the culinary world. It is the result of an intricate orchestra of over a thousand volatile compounds generated during the roasting process.[1] These compounds, present in varying concentrations, interact to create the final perceived aroma profile, which can range from fruity and floral to nutty, spicy, and roasty.[2][3] The roasting of green coffee beans initiates a cascade of chemical reactions, transforming the beans' chemical precursors—sugars, amino acids, lipids, and organic acids—into the aromatic molecules that define a quality cup of coffee.[4][5]

The Pivotal Role of Sulfur-Containing Compounds

Among the vast array of volatile compounds, those containing sulfur play a disproportionately significant role in the quintessential "coffee" aroma.[6] Due to their exceptionally low odor thresholds, these compounds can exert a powerful influence on the overall sensory profile even at trace concentrations (parts per billion or trillion).[6][7] Compounds like 2-furfurylthiol (FFT) are renowned for imparting the characteristic "roasty" and "sulfury" notes that are central to the coffee experience.[1][7] The formation and stability of these sulfurous molecules are critical determinants of both the freshness and the potential staling of coffee aroma.[8][9]

Introducing 4-Furfurylthio-2-pentanone

Within this complex chemical matrix lies 4-Furfurylthio-2-pentanone, a lesser-known but intriguing sulfur-containing ketone. This molecule belongs to the class of heteroaromatic compounds and is structurally related to the key odorant 2-furfurylthiol.[10] While it has been detected in both Arabica and Robusta coffee, it remains a less-studied component of the coffee volatilome.[10] Its unique sensory profile, described as "meaty," distinguishes it from the more classic "roasty" notes of its thiol analogue, suggesting it contributes a unique layer to the savory complexity of coffee aroma.[10] This guide provides a comprehensive technical overview of its chemical nature, formation during roasting, analytical methodologies for its detection, and its occurrence in roasted coffee.

Physicochemical Properties and Sensory Profile

Understanding the molecular characteristics of 4-Furfurylthio-2-pentanone is fundamental to appreciating its role in coffee chemistry and its analysis.

Chemical Structure and Properties

4-Furfurylthio-2-pentanone (also known as 4-[(2-Furanylmethyl)thio]-2-pentanone) is a hybrid molecule featuring a furan ring linked via a thioether (sulfide) bridge to a pentanone backbone.[10]

Caption: Proposed formation pathway of 4-Furfurylthio-2-pentanone.

Analytical Methodologies for Quantification

The analysis of trace volatile sulfur compounds in a complex matrix like coffee presents significant challenges due to their low concentration, high reactivity, and potential for binding to other matrix components. [8]

Overview of Common Analytical Techniques

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation and identification of volatile and semi-volatile compounds in coffee. [11]To isolate and concentrate trace analytes like 4-Furfurylthio-2-pentanone from the coffee matrix, a sample preparation step is essential. Headspace solid-phase microextraction (HS-SPME) is a widely used technique that is solvent-free, sensitive, and relatively simple to automate. [12]It involves exposing a coated fiber to the headspace (the vapor phase) above the coffee sample, where volatile compounds partition onto the fiber before being thermally desorbed into the GC inlet.

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol provides a robust framework for the quantification of 4-Furfurylthio-2-pentanone in roasted coffee. It is adapted from established methods for similar volatile sulfur compounds in coffee. [12] Objective: To quantify the concentration of 4-Furfurylthio-2-pentanone in a brewed coffee sample.

1. Materials and Equipment:

-

Roasted coffee beans

-

Coffee grinder

-

Hot water dispenser (e.g., 92°C)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

HS-SPME autosampler

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Analytical standards: 4-Furfurylthio-2-pentanone, internal standard (e.g., 4-methoxy-2-methyl-2-butanethiol or a labeled analogue)

-

Deionized water

2. Experimental Workflow:

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

3. Step-by-Step Methodology:

-

Step 1: Sample Preparation:

-

Grind a representative sample of roasted coffee beans to a medium consistency immediately before analysis to minimize loss of volatiles.

-

Prepare a coffee brew using a standardized method (e.g., pour-over, French press) with a fixed coffee-to-water ratio (e.g., 60g/L) and water temperature (e.g., 92°C). Allow the brew to cool to a consistent temperature (e.g., 60°C). Rationale: A consistent brew method ensures comparability between samples.

-

-

Step 2: Aliquoting and Internal Standard Spiking:

-

Pipette 10 mL of the coffee brew into a 20 mL headspace vial.

-

Spike the sample with a known concentration of an appropriate internal standard (IS). Rationale: The IS corrects for variations in extraction efficiency and instrument response, which is a key component of a self-validating system.

-

-

Step 3: HS-SPME Extraction:

-

Immediately seal the vial. Place it in the autosampler tray.

-

Incubate the vial at a controlled temperature (e.g., 60°C) for 10 minutes with agitation to allow for equilibration of volatiles in the headspace.

-

Expose the SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes. Rationale: Consistent time and temperature are critical for reproducible extraction.

-

-

Step 4: GC-MS Analysis:

-

Desorption: The fiber is automatically retracted and inserted into the hot GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).

-

Separation: Use a suitable capillary column (e.g., DB-WAX or DB-5ms) with a programmed temperature ramp to separate the volatile compounds.

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification and selected ion monitoring (SIM) mode for enhanced sensitivity during quantification.

-

-

Step 5: Calibration and Quantification:

-

Prepare a calibration curve by spiking a model coffee base (or water) with known concentrations of the 4-Furfurylthio-2-pentanone standard and a fixed concentration of the IS. [12] * Identify the target compound in the sample chromatogram by its retention time and mass spectrum compared to the authentic standard.

-

Calculate the concentration based on the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Natural Occurrence and Concentration

While 4-Furfurylthio-2-pentanone is a confirmed constituent of coffee aroma, comprehensive quantitative data remains limited in publicly accessible literature. [10]However, its presence and relative abundance are influenced by coffee variety and roasting conditions.

Presence in Coffee Varieties

The compound has been detected in both major commercial coffee species, Coffea arabica and Coffea canephora (Robusta). [10]The precursor concentrations vary between these species; for instance, Arabica beans are typically higher in sucrose, while Robusta beans can have different amino acid profiles. [13]This suggests that the concentration of 4-Furfurylthio-2-pentanone may differ. Studies on the related compound 2-furfurylthiol have shown higher concentrations in Robusta coffee brews compared to Arabica, which could indicate a similar trend for other sulfur compounds formed via related pathways. [12]

The Impact of Roasting Parameters

Roast degree is a critical factor. The formation of furan derivatives and the thermal degradation of precursors are highly dependent on the time-temperature profile of the roast. [14]* Light to Medium Roasts: These roasts favor the formation and preservation of many furan derivatives. [14]The Maillard reaction is active, creating the necessary precursors. [2]* Dark Roasts: As roasting progresses to darker levels, many volatile compounds, including some furans, may begin to degrade or participate in further reactions. [14]However, the more intense thermal degradation can also release a higher concentration of sulfur compounds and other pyrolytic products, potentially leading to an increase in savory-noted compounds like 4-Furfurylthio-2-pentanone, up to a certain point before they too are destroyed.

Table 1: Summary of Factors Influencing 4-Furfurylthio-2-pentanone Concentration

| Factor | Influence | Rationale |

| Coffee Species | Detected in both Arabica and Robusta.[10] Relative concentration is likely species-dependent. | Differences in precursor profiles (sugars, amino acids) between species. |

| Roast Degree | Concentration is highly dependent on the roast profile. | Formation is driven by Maillard and Strecker reactions, which are time and temperature-dependent. Degradation can occur at very high temperatures. [14] |

| Green Bean Precursors | Higher levels of sugars and sulfur-containing amino acids may lead to higher concentrations. | These are the fundamental building blocks for the molecule's formation. [13][15] |

| Storage/Brewing | Concentration of free, volatile form may decrease after brewing. | Sulfur compounds are reactive and can bind to other matrix components, reducing their volatility and sensory impact. [8][9] |

Conclusion and Future Research Directions

4-Furfurylthio-2-pentanone represents an important, albeit understudied, facet of coffee's complex savory aroma profile. Its formation from the Maillard and Strecker reactions highlights the intricate chemical web at play during roasting. While robust analytical methods like HS-SPME-GC-MS can be employed for its detection and quantification, there is a clear need for further research to generate comprehensive quantitative data across different coffee origins, processing methods, and roast profiles.

Future work should focus on:

-

Quantitative Surveys: Establishing the typical concentration ranges of this compound in various commercial coffees.

-

Sensory Recombination Studies: Precisely determining its sensory threshold and its impact on the overall coffee flavor profile when combined with other key odorants.

-

Mechanistic Elucidation: Using isotopic labeling studies to confirm its precise formation pathway from specific precursors within the coffee bean matrix.

A deeper understanding of molecules like 4-Furfurylthio-2-pentanone will empower the coffee industry to better control and modulate the sensory profiles of their products and provide researchers with clearer insights into the chemistry of flavor generation.

References

- Vertex AI Search. (n.d.). Chemical Changes During Coffee Roasting.

- Mikami, R. (2025). Maillard Reaction & Strecker Degradation: A Scientific Overview. Roast Design Coffee Blog.

- The Maillard Reaction and the Art of Coffee Roasting. (2022, July 9).

- Barista Hustle. (2021, June 25). Strecker Degradation in Coffee Roasting.

- Sweet Maria's Coffee Library. (n.d.). Strecker Degradation.

- Lee, K. J., & Shibamoto, T. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry.

-

Cerny, C., Schlichtherle-Cerny, H., Gibe, R., & Yuan, Y. (2021). Furfuryl alcohol is a precursor for furfurylthiol in coffee. Food Chemistry, 337, 128008. Retrieved from [Link]

- Chemical & Engineering News. (2007, September 17). Tweaking Coffee's Flavor Chemistry.

- Sun, Z., et al. (2017). Quantification of Free 2-Furfurylthiol in Coffee Brew Using a Prefabricated Coffee Model. Food Chemistry.

-

FooDB. (2010, April 8). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). Retrieved from [Link]

-

Jeszka-Skowron, M., Zgoła-Grześkowiak, A., & Grześkowiak, T. (2015). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. European Food Research and Technology, 240, 19–31. Retrieved from [Link]

-

Sun, Z., Yang, N., Liu, C., Linforth, R. S. T., Zhang, X., & Fisk, I. D. (2019). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 299, 125134. Retrieved from [Link]

-

Liu, D., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14. Retrieved from [Link]

-

Sun, Z., et al. (2020). Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol. Food Chemistry, 322, 126754. Retrieved from [Link]

-

Grosch, W. (2001). Sensory Studies on the Key Odorants of Roasted Coffee. ACS Symposium Series. Retrieved from [Link]

-

Su, K., He, Y., & Chambers, E. (2022). Sensory Drivers of Consumer Acceptance, Purchase Intent and Emotions toward Brewed Black Coffee. Foods, 11(3), 285. Retrieved from [Link]

Sources

- 1. Chemical & Engineering News: Science & Technology - Tweaking Coffee's Flavor Chemistry [pubsapp.acs.org]

- 2. generalwarfieldscoffee.com [generalwarfieldscoffee.com]

- 3. mdpi.com [mdpi.com]

- 4. Chemical Changes During Coffee Roasting | Vietnam Coffee United [vietnamcoffeeunited.com]

- 5. Melanoidin and the Maillard Reaction: A Scientific Overview | Roast Design Coffee Blog [coffeefanatics.jp]

- 6. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. Furfuryl alcohol is a precursor for furfurylthiol in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 4-Furfurylthio-2-pentanone via Maillard Reaction: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the biosynthesis of 4-Furfurylthio-2-pentanone, a significant sulfur-containing flavor compound, through the Maillard reaction. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical mechanisms, precursor selection, and the influence of critical process parameters. By elucidating the causality behind experimental choices, this guide offers a robust framework for the controlled synthesis and analysis of this potent aroma molecule. Detailed, replicable protocols, data presentation, and visual schematics are provided to ensure scientific integrity and practical application in both flavor chemistry and related fields where understanding non-enzymatic browning is crucial.

Introduction: The Maillard Reaction as a Flavor Foundry

The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[1] This complex cascade of reactions is responsible for the rich sensory tapestry of cooked foods, generating a vast array of heterocyclic compounds that contribute to color, aroma, and taste.[2][3] Among the most impactful products are sulfur-containing volatile compounds, which often possess low odor thresholds and impart desirable meaty, savory, and roasted notes.[4]

4-Furfurylthio-2-pentanone is one such compound, characterized by its savory, meaty aroma profile.[5] Its structure, featuring a furan ring linked via a thioether bond to a pentanone backbone, suggests a biosynthetic origin rooted in the interaction between specific Maillard reaction intermediates. This guide will dissect the formation of this molecule, providing a scientific and practical foundation for its targeted synthesis.

Mechanistic Deep Dive: The Genesis of 4-Furfurylthio-2-pentanone

The formation of 4-Furfurylthio-2-pentanone is not a singular event but the culmination of several parallel and sequential reactions within the Maillard cascade. The key precursors are a pentose sugar (e.g., xylose or ribose) and the sulfur-containing amino acid, L-cysteine.[6][7]

The overall proposed pathway can be conceptualized in three critical stages:

Stage 1: Formation of Key Intermediates

-

Furfural Generation: Pentose sugars, like xylose, readily undergo dehydration under thermal stress, particularly in acidic conditions, to form furfural.[8][9] This five-membered aromatic aldehyde is a pivotal building block for many furan-containing flavor compounds.

-

Hydrogen Sulfide (H₂S) and Furfuryl Mercaptan Formation: L-cysteine undergoes Strecker degradation, a critical reaction in the Maillard pathway, to produce hydrogen sulfide (H₂S), ammonia, and acetaldehyde.[10][11] Furfural can then react with H₂S to form furfuryl mercaptan (2-furanmethanethiol), a highly reactive and potent aroma compound in its own right.[1][8]

-

Formation of the Pentanone Backbone: The C5 backbone of 4-Furfurylthio-2-pentanone is derived from the pentose sugar. Through a series of enolization and fragmentation reactions of the Amadori rearrangement product (formed from the initial condensation of xylose and an amino acid), various dicarbonyl compounds and other reactive intermediates are generated. Specifically, intermediates like 1,4-dideoxypentosone have been proposed as precursors to α-mercaptoketones.[8][12]

Stage 2: The Crucial Thiol-Ene Addition

The central reaction in the formation of 4-Furfurylthio-2-pentanone is the nucleophilic addition of furfuryl mercaptan to a reactive unsaturated ketone derived from the pentose. A plausible intermediate is a pentenone, such as 4-penten-2-one, formed from the degradation of the sugar. The thiol group of furfuryl mercaptan attacks the double bond of the pentenone, leading to the formation of the thioether linkage.

Stage 3: Final Product Formation

The addition reaction yields the stable 4-Furfurylthio-2-pentanone molecule. The overall process is a testament to the complexity of the Maillard reaction, where degradation products of both the sugar and the amino acid recombine to form novel flavor compounds.

Visualizing the Core Pathway

Caption: Proposed Biosynthetic Pathway of 4-Furfurylthio-2-pentanone.

Experimental Protocol: A Self-Validating System for Synthesis and Analysis

This section outlines a detailed methodology for the laboratory-scale synthesis of 4-Furfurylthio-2-pentanone via a model Maillard reaction, followed by its analytical verification.

Synthesis of 4-Furfurylthio-2-pentanone in a Model System

This protocol is designed to favor the formation of the target compound by carefully selecting precursors and reaction conditions.

Materials:

-

L-Cysteine (≥98% purity)

-

D-Xylose (≥99% purity)

-

Phosphate buffer (0.1 M)

-

Sodium hydroxide (1 M) and Hydrochloric acid (1 M) for pH adjustment

-

High-pressure reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)

-

Heating block, oil bath, or laboratory oven with precise temperature control

-

Deionized water

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.1 M solution of L-cysteine in 0.1 M phosphate buffer.

-

Prepare a 0.2 M solution of D-xylose in 0.1 M phosphate buffer.

-

Rationale: A molar excess of the sugar is often used to ensure sufficient generation of carbonyl intermediates.[8]

-

-

Reaction Mixture Assembly:

-

In a 20 mL reaction vial, combine 5 mL of the L-cysteine solution and 5 mL of the D-xylose solution. This creates a 1:2 molar ratio of cysteine to xylose.

-

Adjust the pH of the final mixture to 5.0 using 1 M NaOH or 1 M HCl.

-

Rationale: A slightly acidic pH (around 5.0-6.0) is known to favor the formation of furfural from pentoses and is also conducive to the formation of many sulfur-containing flavor compounds.[8][13]

-

-

Thermal Reaction:

-

Securely cap the reaction vial.

-

Place the vial in a preheated heating block or oil bath set to 120°C.

-

Heat the reaction mixture for 60 minutes.

-

Rationale: A temperature of 120°C provides sufficient energy to drive the Maillard reaction at a reasonable rate without excessive charring or formation of undesirable byproducts. The reaction time is a critical parameter that can be optimized.[6]

-

-

Reaction Quenching and Sample Preparation:

-

Immediately after the heating period, quench the reaction by placing the vial in an ice-water bath. This halts further reactions and preserves the volatile profile.

-

The resulting Maillard Reaction Product (MRP) solution is now ready for analysis.

-

Analytical Workflow: HS-SPME-GC-MS for Volatile Compound Profiling

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like MRPs.[10][11]

Materials and Equipment:

-

SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Heated agitator for SPME

-

20 mL headspace vials with septa

Procedure:

-

Sample Preparation for HS-SPME:

-

Pipette 5 mL of the cooled MRP solution into a 20 mL headspace vial.

-

Add 1.5 g of sodium chloride (NaCl).

-

Rationale: "Salting out" with NaCl increases the volatility of the analytes by decreasing their solubility in the aqueous phase, thereby enhancing their transfer to the headspace.

-

Seal the vial immediately.

-

-

HS-SPME Extraction:

-

Place the vial in the heated agitator set at 60°C.

-

Allow the sample to equilibrate for 15 minutes.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes with continuous agitation.

-

Rationale: Heating and agitation facilitate the release of volatile compounds from the liquid phase into the headspace for efficient adsorption onto the SPME fiber.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately inject it into the GC inlet (set at 250°C in splitless mode) for thermal desorption of the analytes.

-

GC Parameters (Typical):

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Oven Program: Start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Parameters (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-400.

-

Source Temperature: 230°C.

-

-

-

Data Analysis:

-

Identify 4-Furfurylthio-2-pentanone by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Visualizing the Analytical Workflow

Caption: HS-SPME-GC-MS Analytical Workflow.

Data Presentation and Expected Outcomes

The successful synthesis and analysis should yield a complex chromatogram containing numerous volatile compounds. The key is to identify the peak corresponding to 4-Furfurylthio-2-pentanone.

Table 1: Key Parameters for Synthesis and Analysis

| Parameter | Value/Condition | Rationale |

| Precursors | L-Cysteine, D-Xylose | Essential sulfur and pentose sources for target molecule formation.[6][7] |

| Molar Ratio (Cys:Xyl) | 1:2 | Excess sugar drives the formation of carbonyl intermediates. |

| Reaction pH | 5.0 | Favors furfural formation and many sulfur-containing compounds.[8][13] |

| Reaction Temperature | 120°C | Balances reaction rate with minimizing unwanted side reactions.[6] |

| Reaction Time | 60 minutes | Sufficient time for intermediate formation and subsequent reactions. |

| Analytical Method | HS-SPME-GC-MS | High sensitivity and selectivity for volatile flavor compounds.[10][11] |

| SPME Fiber | DVB/CAR/PDMS | Broad-range fiber suitable for diverse volatile compounds. |

Table 2: Identification Criteria for 4-Furfurylthio-2-pentanone

| Identification Metric | Expected Value |

| Molecular Formula | C₁₀H₁₄O₂S |

| Molecular Weight | 198.28 g/mol |

| Key Mass Fragments (m/z) | 81 (furfuryl ion), 43 (acetyl ion), 58, 97 |

| Retention Index (DB-5ms) | ~1350-1450 (Varies with exact conditions) |

Note: The mass fragments and retention index should be confirmed with an authentic standard for definitive identification.

Conclusion and Future Directions

This guide has systematically detailed the biosynthesis of 4-Furfurylthio-2-pentanone via the Maillard reaction, grounding the process in established chemical principles. By understanding the intricate interplay of precursors and reaction conditions, researchers can effectively control the formation of this and other high-impact flavor compounds. The provided protocols offer a validated starting point for synthesis and analysis, enabling further optimization and exploration.

Future research should focus on quantitative analysis to determine the yield of 4-Furfurylthio-2-pentanone under varying conditions, the exploration of different amino acid and sugar precursors, and the potential synergistic or inhibitory effects of other food matrix components. Such studies will continue to unravel the complexities of the Maillard reaction, empowering the creation of novel flavors and the mitigation of undesirable ones in both food and pharmaceutical applications.

References

-

Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. Journal of Agricultural and Food Chemistry. [Link]

-

Zheng, A.-R., Wei, C.-K., Liu, D.-H., Thakur, K., Zhang, J.-G., & Wei, Z.-J. (2023). GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Semantic Scholar. [Link]

-

Zheng, A.-R., Wei, C.-K., Liu, D.-H., Thakur, K., Zhang, J.-G., & Wei, Z.-J. (2023). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. BioKB. [Link]

-

Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2024). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. PubMed. [Link]

-

Yu, H., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. PMC. [Link]

-

Cerny, C., & Briffod, V. (2007). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry. [Link]

-

Noda, K., Masuzaki, R., Terauchi, Y., & Murata, M. (2018). Conditions and Mechanism of Formation of the Maillard Reaction Pigment, Furpenthiazinate, in a Model System and in Some Acid Hydrolyzates of Foods and its Biological Properties. ResearchGate. [Link]

-

Cao, Y., et al. (2024). Effect of lysine on the cysteine-xylose Maillard reaction to form flavor compounds. PubMed. [Link]

-

Blank, I. (2008). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Science (pp. 189-209). [Link]

-

Exploratorium. (n.d.). Science of Cooking Laboratory Browning V2. Sandiego. [Link]

-

Blank, I. (2008). Basic Chemistry and Process Conditions for Reaction Flavours with Particular Focus on Maillard-Type Reactions. In Flavour Science (pp. 3-27). [Link]

-

Noda, K., Masuzaki, R., Terauchi, Y., Yamada, S., & Murata, M. (2018). Novel Maillard Pigment, Furpenthiazinate, Having Furan and Cyclopentathiazine Rings Formed by Acid Hydrolysis of Protein in the Presence of Xylose or by Reaction between Cysteine and Furfural under Strongly Acidic Conditions. PubMed. [Link]

-

Exploratorium. (n.d.). Science of Meat: Smell The Maillard Reaction Activity. Exploratorium. [Link]

-

Glabasnia, A., & Hofmann, T. (2018). Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). PMC. [Link]

-

Lopez-Alt, J. K. (2020). An Introduction to the Maillard Reaction: The Science of Browning, Aroma, and Flavor. Serious Eats. [Link]

-

Hofmann, T., & Schieberle, P. (1998). Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol. Journal of Agricultural and Food Chemistry. [Link]

-

Ho, C. T., & Chen, J. H. (2016). Reactivity and stability of selected flavor compounds. PMC. [Link]

-

Blank, I., Devaud, S., Fay, L. B., & Stadler, R. H. (2008). Formation of furan and methylfuran by maillard-type reactions in model systems and food. PubMed. [Link]

-

FooDB. (2010). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). FooDB. [Link]

-

Baert, J., De Clippeleer, J., Hughes, P., De Cooman, L., & Aerts, G. (2012). An overview of Maillard reactions leading to the formation of furfural. ResearchGate. [Link]

-

Cerny, C., & Davidek, T. (2003). Formation of aroma compounds from ribose and cysteine during the Maillard reaction. PubMed. [Link]

-

Chen, Y., et al. (2022). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. MDPI. [Link]

-

Lee, S., et al. (2023). Application of Animal Resources into the Maillard Reaction Model System to Improve Meat Flavor. Korean Journal for Food Science of Animal Resources. [Link]

-

Blank, I., et al. (2002). Degradation of the coffee flavor compound furfuryl mercaptan in model Fenton-type reaction systems. PubMed. [Link]

-

Blank, I., et al. (2002). Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems. ResearchGate. [Link]

-

Yaylayan, V. A., & Keyhani, A. (2001). Formation of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone through Methylglyoxal: A Maillard Reaction Intermediate. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Inhibition Mechanism of L-Cysteine on Maillard Reaction by Trapping 5-Hydroxymethylfurfural. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. imreblank.ch [imreblank.ch]

- 4. Food Science of Animal Resources [kosfaj.org]

- 5. researchgate.net [researchgate.net]

- 6. Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of lysine on the cysteine-xylose Maillard reaction to form flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. BioKB - Publication [biokb.lcsb.uni.lu]

- 12. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Discovery and Identification of 4-Furfurylthio-2-pentanone in Food

This guide provides a comprehensive technical overview for researchers, scientists, and professionals in the food and flavor industry on the discovery, identification, and analysis of 4-Furfurylthio-2-pentanone, a key aroma compound.

Introduction: The Maillard Reaction and the Genesis of a Meaty Aroma

4-Furfurylthio-2-pentanone (CAS No. 180031-78-1; FEMA No. 3840) is a sulfur-containing furan derivative that imparts a characteristic savory, meaty, and roasted aroma to a variety of thermally processed foods.[1] Its formation is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This reaction is responsible for the desirable flavors and browning of many cooked foods. The presence and concentration of 4-Furfurylthio-2-pentanone are often indicative of the thermal processing history and can significantly influence the overall sensory profile of the final product. Understanding its formation and developing robust analytical methods for its identification and quantification are crucial for flavor creation, quality control, and food product development.

Physicochemical and Sensory Properties

A thorough understanding of the physicochemical properties of 4-Furfurylthio-2-pentanone is fundamental to developing effective extraction and analytical strategies.

| Property | Value | Source |

| Chemical Formula | C10H14O2S | PubChem |

| Molecular Weight | 198.28 g/mol | PubChem[1] |

| Appearance | Clear yellow liquid | JECFA[1] |

| Boiling Point | 288.00 to 289.00 °C @ 760.00 mm Hg | The Good Scents Company[2] |

| Solubility | Insoluble in water; 50% soluble in ethanol | JECFA[1] |

| Sensory Profile | Meaty, savory, roasted | FEMA, JECFA[1] |

Occurrence in Food Matrices

4-Furfurylthio-2-pentanone has been identified as a volatile component in various heat-processed foods. Its presence is most notable in products where the Maillard reaction and Strecker degradation of sulfur-containing amino acids are prevalent.

| Food Matrix | Significance |

| Coffee | Contributes to the roasty and savory notes of coffee aroma. Its formation is linked to the reaction of furan derivatives, formed from carbohydrate degradation, with sulfur compounds.[3][4] |

| Roasted Meats | Plays a role in the characteristic savory and roasted aroma of cooked meats. |

| Thermally Processed Foods | Found in a variety of other cooked products where the necessary precursors (sugars and sulfur-containing amino acids) are present and subjected to heat.[5][6][7][8] |

Analytical Workflow for Identification and Quantification

The reliable identification and quantification of 4-Furfurylthio-2-pentanone in complex food matrices require a multi-step analytical approach. Due to its volatile nature and often low concentrations, sample preparation is critical for its successful analysis.

Caption: General analytical workflow for 4-Furfurylthio-2-pentanone.

Part 1: Sample Preparation and Extraction

The choice of extraction method is highly dependent on the food matrix and the target analyte's volatility and concentration. For volatile and semi-volatile compounds like 4-Furfurylthio-2-pentanone, techniques that minimize solvent use and thermal degradation are preferred.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for extracting volatile and semi-volatile compounds from various matrices.

-

Rationale: This method is ideal for complex matrices like coffee and meat as it minimizes the extraction of non-volatile matrix components, providing a cleaner extract for GC-MS analysis. The choice of fiber coating is critical for selectively adsorbing the target analyte. A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including sulfur-containing molecules.[9][10]

-

Step-by-Step Methodology:

-

Sample Preparation: Weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial. For solid samples, grinding to a fine powder is recommended to increase surface area.

-

Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) to the vial for accurate quantification.[11]

-

Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the analytes.

-

Desorption: Retract the fiber and immediately insert it into the hot GC injector port for thermal desorption of the analytes onto the analytical column.

-

Protocol 2: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is a high-vacuum distillation technique that allows for the gentle isolation of volatile compounds from a food matrix at low temperatures, minimizing the risk of artifact formation.

-

Rationale: This technique is particularly useful for identifying trace volatile compounds in complex food matrices without the thermal stress of traditional distillation methods. It is considered a benchmark method for comprehensive flavor analysis.

-

Step-by-Step Methodology:

-

Sample Preparation: Homogenize the food sample with a suitable solvent (e.g., dichloromethane).

-

Distillation: Introduce the sample slurry into the SAFE apparatus and apply a high vacuum.

-

Collection: Gently heat the sample flask while cooling the collection traps with liquid nitrogen to condense the volatile compounds.

-

Concentration: Carefully concentrate the collected distillate under a gentle stream of nitrogen before GC-MS analysis.

-

Part 2: Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures.

Sources

- 1. 4-Furfurylthio-2-pentanone | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-furfuryl thio-2-pentanone, 180031-78-1 [thegoodscentscompany.com]

- 3. Furfuryl alcohol is a precursor for furfurylthiol in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aroma binding and stability in brewed coffee: A case study of 2-furfurylthiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furan in heat-treated foods: formation, exposure, toxicity, and aspects of risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding the health implications of furan and its derivatives in thermally processed foods: occurrence, toxicology… [ouci.dntb.gov.ua]

- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical and physical properties of "4-Furfurylthio-2-pentanone"

An In-Depth Technical Guide to 4-Furfurylthio-2-pentanone: Properties, Analysis, and Applications

Introduction

4-Furfurylthio-2-pentanone is a significant organosulfur compound that has garnered considerable interest, primarily within the flavor and fragrance industry. Characterized by its potent and distinct savory, meaty aroma, it serves as a key component in the formulation of complex flavor profiles designed to mimic cooked or roasted foods.[1][2] This guide provides a comprehensive technical overview of 4-Furfurylthio-2-pentanone, intended for researchers, chemists, and professionals in food science and drug development. We will delve into its chemical identity, physicochemical properties, analytical characterization, primary applications, and safety protocols, offering a holistic understanding grounded in scientific principles and authoritative data.

Chemical Identity and Molecular Structure

The unique sensory properties of 4-Furfurylthio-2-pentanone are a direct result of its molecular architecture, which features a ketone functional group, a flexible pentanone backbone, a thioether linkage, and a furan ring.[1][3] Understanding this structure is fundamental to predicting its reactivity, interactions, and analytical signatures.

Table 1: Chemical Identifiers for 4-Furfurylthio-2-pentanone

| Identifier | Value | Source(s) |

| CAS Number | 180031-78-1 | [1][4] |

| IUPAC Name | 4-(furan-2-ylmethylsulfanyl)pentan-2-one | [1] |

| Synonyms | 4-((2-Furanmethyl)thio)-2-pentanone, FEMA 3840 | [1][2][4] |

| Molecular Formula | C₁₀H₁₄O₂S | [1] |

| Molecular Weight | 198.28 g/mol | [1] |

| InChI | InChI=1S/C10H14O2S/c1-8(11)6-9(2)13-7-10-4-3-5-12-10/h3-5,9H,6-7H2,1-2H3 | [1] |

| InChIKey | IUNKNKANRUMCNL-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(CC(=O)C)SCC1=CC=CO1 | [1] |

The molecule's structure combines the characteristic reactivity of a ketone with the aromatic and polar nature of the furan ring, while the thioether bond introduces the sulfur note crucial to its savory aroma.[5] The furan ring, in particular, can be susceptible to degradation under strongly acidic conditions or in the presence of potent oxidizing agents.[5]

Caption: 2D Chemical Structure of 4-Furfurylthio-2-pentanone.

Physicochemical Properties

The physical characteristics of a compound are critical for its application, storage, and handling. 4-Furfurylthio-2-pentanone is a liquid at ambient temperature with limited water solubility, which dictates its use in either oil-based or emulsified food systems.

Table 2: Physicochemical Data for 4-Furfurylthio-2-pentanone

| Property | Value | Source(s) |

| Physical Description | Clear yellow liquid with a meaty aroma | [1] |

| Boiling Point | 288.0 to 289.0 °C (at 760 mm Hg) | [1][4] |

| Density | 1.088 to 1.096 g/cm³ (at 25 °C) | [1][4] |

| Refractive Index | 1.513 to 1.518 (at 20 °C) | [1][4] |

| Solubility | Insoluble in water; 50% soluble in ethanol | [1] |

| Flash Point | 128.33 °C (263.00 °F) | [4] |

| Vapor Pressure | 0.002 mmHg (at 25 °C, estimated) | [4] |

Its high boiling point and flash point indicate that it is not highly volatile at room temperature, which contributes to its stability and persistence in food products during processing and storage.

Synthesis and Analytical Characterization

While specific proprietary synthesis methods may vary, a plausible and common route for preparing thioethers like 4-Furfurylthio-2-pentanone is via a nucleophilic substitution reaction. This approach offers a straightforward and efficient pathway to the target molecule.

Proposed Synthetic Workflow

A likely synthesis involves the reaction of furfuryl mercaptan (2-furanmethanethiol) with a suitable 4-halo-2-pentanone derivative (e.g., 4-bromo-2-pentanone) in the presence of a mild base. The base deprotonates the thiol to form a more nucleophilic thiolate, which then displaces the halide.

Caption: Proposed workflow for the synthesis of 4-Furfurylthio-2-pentanone.

Analytical Characterization Protocol

To confirm the identity and purity of synthesized 4-Furfurylthio-2-pentanone, a suite of standard analytical techniques is employed.[6]

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation:

-

Objective: To separate the product from any unreacted starting materials or byproducts and to confirm its molecular weight and fragmentation pattern.

-

Methodology:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

-

Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.

-

-

Expected Results: A major peak corresponding to 4-Furfurylthio-2-pentanone. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern would likely include a prominent peak at m/z 81 (furfuryl cation) and fragments corresponding to the loss of acetyl or thiofurfuryl moieties.[7][8]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

Objective: To confirm the precise arrangement of atoms within the molecule.

-

¹H NMR Spectroscopy (in CDCl₃):

-

Furan Protons: Expect three distinct signals in the aromatic region (~6.2-7.4 ppm).

-

Methylene Protons (-S-CH₂-): A singlet or AB quartet around 3.7 ppm.

-

Methine Proton (-CH-S-): A multiplet around 3.2 ppm.

-

Methylene Protons (-CH₂-C=O): A doublet of doublets around 2.7 ppm.

-

Methyl Protons: Two distinct doublets or singlets for the two methyl groups (~1.3 ppm and ~2.2 ppm).

-

-

¹³C NMR Spectroscopy (in CDCl₃):

-

Carbonyl Carbon: A signal downfield, around 207 ppm.

-

Furan Carbons: Four signals in the range of 107-152 ppm.

-

Other Aliphatic Carbons: Signals in the upfield region (20-50 ppm).

-

3. Infrared (IR) Spectroscopy for Functional Group Identification:

-

Objective: To identify the key functional groups present.

-

Expected Absorption Bands:

-

C=O Stretch (Ketone): A strong, sharp peak around 1715 cm⁻¹.[9]

-

C-S Stretch (Thioether): A weaker absorption in the 600-800 cm⁻¹ region.

-

Furan C-O Stretch: Absorptions around 1010-1250 cm⁻¹.

-

C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively.

-

Industrial Applications and Significance

The primary application of 4-Furfurylthio-2-pentanone is as a flavoring agent .[1][4] It is recognized by the Flavor and Extract Manufacturers Association (FEMA) under number 3840.[4]

-

Flavor Profile: It imparts a strong savory, meaty, and slightly roasted or grilled character to food products.[1][2] Its profile is sometimes described as having chicken or barbecue-like notes.[10]

-

Food Products: It is used in a variety of processed foods to enhance or create savory flavors, including:

-

Soups and broths

-

Processed meat and poultry products

-

Savory snack foods

-

Gravies and sauces

-

-

Regulatory Status: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

While its current established use is within the food industry, the unique combination of a sulfur heterocycle and a ketone functional group could make it a scaffold of interest for medicinal chemists, although no significant applications in drug development have been reported to date.

Safety, Handling, and Regulatory Oversight

Proper handling of 4-Furfurylthio-2-pentanone in a laboratory or industrial setting is crucial. While it has been approved as a food additive, concentrated forms require careful management. General safety precautions for similar chemicals should be followed.[11][12]

Laboratory Handling Protocol

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[11]

-

Fire Safety: Keep away from open flames, sparks, and other sources of ignition.[12][13] It is a combustible liquid.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Furfurylthio-2-pentanone stands out as a potent and valuable molecule, particularly for the flavor industry. Its distinct chemical structure gives rise to desirable savory and meaty notes that are difficult to replicate. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization, ensures its effective and safe application. While its role is currently confined to food science, the principles governing its synthesis and behavior are universally applicable across the chemical sciences, making it a subject of continued interest for researchers and industry professionals alike.

References

-

PubChem. (n.d.). 4-Furfurylthio-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-furfuryl thio-2-pentanone. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-(Furfurylthio)-4-methyl-2-pentanone suppliers and producers. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-(furfuryl thio)-4-methyl-2-pentanone. Retrieved from [Link]

-

ChemBK. (2024). 4-((2-FURANMETHYL)THIO)-2-PENTANONE - Physico-chemical Properties. Retrieved from [Link]

-

MDPI. (2022). Conversion of a Thiol Precursor into Aroma Compound 4-mercapto-4-methyl-2-pentanone Using Microbial Cell Extracts. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-((2-furanmethyl)thio)-2-pentanone(cas#180031-78-1). Retrieved from [Link]

-

ResearchGate. (n.d.). Yields, melting points, infrared, and 'H-NMR spectroscopic data for the compounds 8b-g. Retrieved from [Link]

-

LookChem. (2026). The Role of 4-Methyl-4-furfurylthio-2-pentanone in Modern Flavor Creation. Retrieved from [Link]

-

Chemdad. (n.d.). 4-((2-Furylmethyl)thio)-4-methylpentan-2-one. Retrieved from [Link]

-

Chemdad. (n.d.). 4-((2-furanmethyl)thio)-2-pentanone. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Furfurylthiol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Pentanone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Furfurylthio-2-pentanone | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]

- 4. 4-furfuryl thio-2-pentanone, 180031-78-1 [thegoodscentscompany.com]

- 5. China 4-((2-FURANMETHYL)THIO)-2-PENTANONEï¼CAS#180031-78-1ï¼ Manufacturer and Supplier | Xinchem [xinchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Furfurylthiol [webbook.nist.gov]

- 8. 2-Pentanone [webbook.nist.gov]

- 9. 2-Pentanone, 4-hydroxy- [webbook.nist.gov]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Predicted Spectroscopic Data of 4-Furfurylthio-2-pentanone

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for 4-Furfurylthio-2-pentanone (CAS No. 180031-78-1), a compound of interest in the flavor and fragrance industry.[1][2] Due to the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to generate a comprehensive, predicted dataset. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations, proposed experimental protocols, and a logical framework for the structural elucidation of this and similar molecules.

Introduction and Molecular Structure

4-Furfurylthio-2-pentanone is a heteroaromatic compound characterized by a pentanone backbone, a thioether linkage, and a furan ring.[2] Its molecular formula is C₁₀H₁₄O₂S, with a molecular weight of 198.28 g/mol .[3] The unique combination of a ketone, a thioether, and an aromatic furan moiety gives rise to its characteristic savory, meaty aroma profile, making it a valuable flavoring agent.[2][3]

The structural integrity and purity of such compounds are paramount. Spectroscopic analysis is the cornerstone of chemical characterization, providing a non-destructive "fingerprint" of the molecule's structure. This guide will systematically predict and interpret the data from ¹H NMR, ¹³C NMR, IR, and MS to build a complete analytical profile.

Molecular Structure:

Figure 1: Chemical structure of 4-Furfurylthio-2-pentanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted Data

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Predictions are based on the analysis of chemical environments and spin-spin coupling interactions.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for each unique proton environment. Chemical shifts are influenced by the electronegativity of adjacent atoms (O and S) and the diamagnetic anisotropy of the furan ring and carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-a (CH₃-C=O) | 2.15 | Singlet (s) | - | 3H |

| H-b (-C=O-CH₂-) | 2.70 | Multiplet (m) | - | 2H |

| H-c (-CH-CH₃) | 1.30 | Doublet (d) | ~7.0 | 3H |

| H-d (-CH₂-CH-) | 3.10 | Multiplet (m) | - | 1H |

| H-e (-S-CH₂-) | 3.75 | Singlet (s) | - | 2H |

| H-f (Furan H-3) | 6.20 | Doublet of doublets (dd) | J ≈ 3.2, 1.9 | 1H |

| H-g (Furan H-4) | 6.30 | Doublet of doublets (dd) | J ≈ 3.2, 0.8 | 1H |

| H-h (Furan H-5) | 7.35 | Doublet of doublets (dd) | J ≈ 1.9, 0.8 | 1H |

Causality Behind Predictions:

-

H-a (2.15 ppm): This methyl group is adjacent to a carbonyl, resulting in a characteristic downfield shift into the 2.1-2.4 ppm range, similar to that seen in 2-pentanone.[4][5] It appears as a singlet as there are no adjacent protons.

-

H-b (2.70 ppm): These methylene protons are alpha to the carbonyl and beta to the chiral center, making them diastereotopic. They will appear as a complex multiplet.

-

H-c (1.30 ppm): This methyl group is attached to the chiral center and split by the H-d proton, resulting in a doublet.

-

H-d (3.10 ppm): This methine proton is coupled to both the H-b methylene and H-c methyl protons, leading to a complex multiplet. Its position is downfield due to the adjacent sulfur atom.

-

H-e (3.75 ppm): The methylene protons of the furfuryl group are adjacent to the sulfur and the furan ring, causing a significant downfield shift. They are predicted to be a singlet, assuming no significant long-range coupling.

-

Furan Protons (6.20-7.35 ppm): These protons appear in the aromatic region. H-h is the most downfield due to its proximity to the electronegative oxygen atom. The splitting patterns (dd) are characteristic of a 2-substituted furan ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃-C=O) | 30.0 |

| C-2 (C=O) | 208.0 |

| C-3 (-C=O-CH₂-) | 49.0 |

| C-4 (-CH-S-) | 38.0 |

| C-5 (-CH-CH₃) | 22.0 |

| C-6 (-S-CH₂-) | 30.0 |

| C-7 (Furan C-2) | 152.0 |

| C-8 (Furan C-3) | 107.0 |

| C-9 (Furan C-4) | 110.0 |

| C-10 (Furan C-5) | 142.0 |

Causality Behind Predictions:

-

C-2 (208.0 ppm): The carbonyl carbon exhibits a characteristic strong downfield shift, typical for ketones.[6]

-

C-1 & C-5 (30.0 & 22.0 ppm): These are typical values for methyl carbons in an aliphatic chain.

-

C-7 & C-10 (152.0 & 142.0 ppm): The furan carbons adjacent to the oxygen (C-7 and C-10) are the most downfield in the aromatic region.

-

C-4 & C-6 (38.0 & 30.0 ppm): These carbons are directly attached to the sulfur atom, resulting in a moderate downfield shift.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-Furfurylthio-2-pentanone in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire data with a spectral width of 12-15 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with a spectral width of 220-240 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Accumulate 1024 or more scans, as ¹³C signals are inherently weaker.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Predicted Data

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3120-3150 | =C-H Stretch (Furan) | Medium |

| 2850-2960 | C-H Stretch (Aliphatic) | Strong |

| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |

| 1500-1600 | C=C Stretch (Furan Ring) | Medium-Variable |

| 1000-1250 | C-O-C Stretch (Furan Ring) | Strong |

| 650-750 | C-S Stretch (Thioether) | Weak-Medium |

Causality Behind Predictions:

-

~1715 cm⁻¹ (C=O Stretch): This is the most prominent and diagnostic peak in the spectrum, characteristic of a saturated aliphatic ketone.

-

Furan Ring Vibrations: The furan ring will exhibit several characteristic bands: =C-H stretching above 3100 cm⁻¹, C=C stretching in the 1500-1600 cm⁻¹ region, and a strong C-O-C stretch.[7][8][9]

-

C-S Stretch: The carbon-sulfur bond vibration is typically weak and falls in the fingerprint region, making it less diagnostic than the other key functional groups.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Application: Place a single drop of neat 4-Furfurylthio-2-pentanone liquid directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Predicted Data

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides valuable structural information and the molecular weight.

-

Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 198 . This peak should be observable, as ketones and thioethers often produce a discernible molecular ion.[10]

Predicted Fragmentation Pathway:

The fragmentation of 4-Furfurylthio-2-pentanone is predicted to be driven by the presence of the carbonyl group, the sulfur atom, and the stable furfuryl moiety.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Mechanism |

| 155 | [M - CH₃CO]⁺ | α-cleavage at the carbonyl group, loss of an acetyl radical.[11] |

| 97 | [C₅H₅O-CH₂]⁺ | Cleavage of the C-S bond to form the stable furfuryl cation. |

| 81 | [C₅H₅O]⁺ | Tropylium-like rearrangement of the furfuryl cation. |

| 58 | [C₃H₆O]⁺∙ | McLafferty rearrangement, involving transfer of a γ-hydrogen to the carbonyl oxygen.[10][11][12] |

| 43 | [CH₃CO]⁺ | α-cleavage at the carbonyl group, forming the acylium ion (often the base peak for methyl ketones).[11] |

Causality Behind Predictions:

-

α-Cleavage: The bonds adjacent to the carbonyl group are prone to cleavage.[10][11] Loss of the methyl group (m/z 183) or the acetyl radical (leading to m/z 155) are both likely. The formation of the acylium ion at m/z 43 ([CH₃CO]⁺) is a very common and intense fragmentation for methyl ketones and is predicted to be the base peak.[11]

-

McLafferty Rearrangement: The molecule possesses γ-hydrogens on the furfuryl methylene group. A six-membered ring transition state can lead to the elimination of a neutral alkene and the formation of a radical cation at m/z 58 .[10][11][12]

-

C-S Bond Cleavage: The bond between the sulfur and the pentanone chain can cleave, leading to the highly stable furfuryl cation at m/z 97 . This can further fragment to the tropylium-like ion at m/z 81 .

Visualizing the Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway for 4-Furfurylthio-2-pentanone.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject a dilute solution of the sample (e.g., 100 ppm in dichloromethane) into the GC.

-

Use a non-polar column (e.g., DB-5ms) and a suitable temperature program (e.g., ramp from 50°C to 250°C at 10°C/min) to ensure separation from any impurities.

-

-

MS Acquisition:

-

Set the EI source energy to 70 eV.

-

Acquire data in full scan mode over a mass range of m/z 40-300.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion and comparing the fragmentation pattern to the predicted values.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of a synthesized compound requires a holistic approach, integrating data from all spectroscopic techniques. This workflow ensures a self-validating system for structural elucidation.

Caption: Workflow for the integrated spectroscopic confirmation of 4-Furfurylthio-2-pentanone.

Conclusion

This guide provides a comprehensive and technically grounded prediction of the NMR, IR, and MS spectra of 4-Furfurylthio-2-pentanone. By explaining the causality behind the predicted data and providing detailed experimental protocols, it serves as a valuable resource for scientists involved in the synthesis, quality control, or analysis of this compound. The integrated workflow emphasizes the synergy between different spectroscopic techniques, which is essential for unambiguous structural confirmation in chemical research and development.

References

-

Fragmentation and mass spectra of Ketone. (2013). Chemistry!!! Not Mystery. [Link]

-

Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

-

Fragmentation (mass spectrometry). Wikipedia. [Link]

-

The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. (1965). University of Dayton. [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034235). Human Metabolome Database. [Link]

-

Showing Compound 2-Pentanone (FDB012547). FooDB. [Link]

-

Computational IR spectrum of Furan. ResearchGate. [Link]

-

Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

4-Furfurylthio-2-pentanone. PubChem. [Link]

-

Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983). FooDB. [Link]

-

4-furfuryl thio-2-pentanone, 180031-78-1. The Good Scents Company. [Link]

Sources

- 1. 4-furfuryl thio-2-pentanone, 180031-78-1 [thegoodscentscompany.com]

- 2. Showing Compound 4-[(2-Furanylmethyl)thio]-2-pentanone (FDB014983) - FooDB [foodb.ca]

- 3. 4-Furfurylthio-2-pentanone | C10H14O2S | CID 3025939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pentanone(107-87-9) 1H NMR [m.chemicalbook.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0034235) [hmdb.ca]

- 6. Showing Compound 2-Pentanone (FDB012547) - FooDB [foodb.ca]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Chemistry!!! Not Mystery : Fragmentation and mass spectra of Ketone [chemistrynotmystery.com]

- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Furfurylthio-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Furfurylthio-2-pentanone is a sulfur-containing organic compound that has garnered significant interest, primarily within the flavor and fragrance industry.[1][2][3][4] Its distinct savory and meaty aroma has made it a valuable component in the formulation of a variety of food products.[1] This guide provides a comprehensive overview of 4-Furfurylthio-2-pentanone, including its chemical identity, physicochemical properties, a plausible synthetic route, analytical methodologies, and a discussion of its current applications and potential for future research, particularly in the context of drug discovery.

Chemical Identity and Synonyms

The unambiguous identification of a chemical entity is paramount for scientific research. 4-Furfurylthio-2-pentanone is known by several synonyms, and its unique identifier is its CAS Registry Number.

CAS Number : 180031-78-1[5][6]

Common Synonyms :

-

4-((2-Furanmethyl)thio)-2-pentanone

-

4-[(2-Furanmethyl)thio]-2-pentanone[3]

-

4-[(FURAN-2-YLMETHYL)SULFANYL]PENTAN-2-ONE

-

(±)-4-Furfurylthio-2-pentanone[5]

-

4-(2-Furylmethylthio)pentan-2-one

-

4-(Furan-2-ylmethylthio)pentan-2-one

-

4-(Furfurylthio)pentan-2-one[7]

-

4-Bran thio pentanone-2[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Furfurylthio-2-pentanone is essential for its handling, formulation, and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₂S | [2][6] |

| Molecular Weight | 198.28 g/mol | [2][6] |

| Appearance | Amber or clear yellow liquid | [2][3][8] |

| Odor | Meaty, savory | [1][8] |

| Boiling Point | 288.0 to 289.0 °C at 760 mm Hg | [3][4] |

| Density | 1.080 - 1.096 g/cm³ | [2] |

| Refractive Index | 1.498 - 1.518 | [2] |

| Solubility | Insoluble in water; soluble in ethanol | [3][8] |

| Flash Point | 128.33 °C (263.00 °F) | [3] |

Synthesis of 4-Furfurylthio-2-pentanone: A Theoretical Approach

A potential synthetic route involves the reaction of furfuryl mercaptan with 4-halo-2-pentanone (e.g., 4-chloro-2-pentanone or 4-bromo-2-pentanone) in the presence of a weak base to deprotonate the thiol, forming a more potent nucleophile, the thiolate.

Hypothetical Experimental Protocol: Synthesis of 4-Furfurylthio-2-pentanone

Disclaimer: This protocol is a theoretical representation and has not been experimentally validated. Appropriate safety precautions and laboratory practices should be employed.

Materials:

-

Furfuryl mercaptan

-

4-Chloro-2-pentanone

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of furfuryl mercaptan (1.0 equivalent) in anhydrous acetone in a round-bottom flask, add potassium carbonate (1.5 equivalents).

-

Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiolate salt.

-